molecular formula C19H25N5O2 B2565959 8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376382-94-4

8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2565959
CAS RN: 376382-94-4
M. Wt: 355.442
InChI Key: UBPVNLMRBMSXKD-UHFFFAOYSA-N
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Description

The compound “8-(benzyl(methyl)amino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione” is a purine derivative. Purines are biologically significant molecules found in many cellular processes. They serve as the building blocks of DNA and RNA and play crucial roles in cellular energy transfer and signal transduction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring . The various substituents would add complexity to the molecule’s structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine core and the various substituents. For instance, the amino group might participate in acid-base reactions, while the benzyl and isopentyl groups could be involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the amino group could impact its solubility, while the size and shape of the molecule could affect its boiling and melting points .

Scientific Research Applications

Crystallography and Structural Analysis Research has been conducted on compounds structurally related to the query compound, focusing on their crystal structures and geometric configurations. For instance, a study on a similar compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, revealed its typical geometry within the purine system, highlighting the planarity and inclination of fused rings and the conformation of substituent groups (Karczmarzyk et al., 1995).

Synthetic Methodologies Several studies have been dedicated to synthesizing and protecting groups relevant to purine-dione derivatives. One such study elaborated on the thietanyl protection in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, showcasing a novel route and the utility of protecting groups in the synthesis of complex purine derivatives (Khaliullin & Shabalina, 2020).

Pharmacological Applications Research on purine-dione derivatives has extended into pharmacological evaluations, particularly focusing on anticancer and antiproliferative activities. For example, 1H-Benzo[f]indazole-4,9-dione derivatives, through chemical modification, exhibited significant antiproliferative activity against cancer cell lines, suggesting potential as anticancer agents (Molinari et al., 2015). Another study designed and synthesized olomoucine analogues of purine-diones, showing good to excellent inhibition activity against a human breast cancer cell line, indicating their potential in cancer therapy (Hayallah, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could involve further exploration of this compound’s biological activity, potential applications, and methods for its synthesis and modification .

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-13(2)10-11-24-15-16(23(4)19(26)21-17(15)25)20-18(24)22(3)12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPVNLMRBMSXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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